1H-Imidazo[4,5-c]pyridine-2-carbaldehyde 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 56805-25-5
VCID: VC16002520
InChI: InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10)
SMILES:
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

CAS No.: 56805-25-5

Cat. No.: VC16002520

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde - 56805-25-5

Specification

CAS No. 56805-25-5
Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name 3H-imidazo[4,5-c]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10)
Standard InChI Key AYHPZVWSPSNAJX-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=C1N=C(N2)C=O

Introduction

Structural and Chemical Characteristics

Core Architecture and Isomerism

The imidazopyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering of the fused system determines the isomer:

  • 1H-Imidazo[4,5-b]pyridine: Fusion occurs at the 4,5-positions of the pyridine ring, with the imidazole nitrogen at position 1 .

  • 1H-Imidazo[4,5-c]pyridine: The fusion involves the 4,5-positions of the pyridine ring but places the imidazole nitrogen at a distinct orientation, altering electronic and steric properties.

The aldehyde group at the 2-position introduces electrophilicity, enabling participation in condensation and nucleophilic addition reactions .

Molecular and Spectroscopic Data

While direct data for the [4,5-c] isomer is scarce, the [4,5-b] analog provides a foundational reference:

  • Molecular Formula: C₇H₅N₃O .

  • Molecular Weight: 147.13 g/mol .

  • SMILES: C1=CC2=C(N=C1)N=C(N2)C=O .

  • Spectroscopy: ¹H NMR of related compounds shows characteristic signals for aromatic protons (δ 7.0–9.0 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .

Synthesis and Functionalization

Key Synthetic Pathways

The construction of imidazopyridine cores often involves cyclization strategies:

  • N–C–N Bond Formation: Reacting diamines with aldehydes or carboxylic acids in the presence of FeCl₃ or Al³⁺-exchanged K10 clay catalysts .

  • One-Pot Heteroannulation: A three-step sequence using nitroarenes, primary amines, and aldehydes in H₂O-isopropanol (IPA) solvent systems :

    • SₙAr Reaction: Nitro displacement by amines.

    • Reduction: Zn-mediated nitro-to-amine conversion.

    • Cyclization: Aldehyde-mediated imine formation and aromatization.

For example, reacting 3-nitro-4-chloropyridine with benzylamine followed by 4-nitrobenzaldehyde yields 1-benzyl-2-(4-nitrophenyl)imidazo[4,5-b]pyridine in 85% yield .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity, accelerating cyclization .

  • Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates but may slow reaction kinetics .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and hydrogen-bonding motifs .

  • Aldehyde Reactivity: Participates in:

    • Schiff Base Formation: With amines to generate imines.

    • Nucleophilic Additions: Grignard reagents or hydrides.

Computational Insights

Density Functional Theory (DFT) studies on analogous structures reveal:

  • Hirshfeld Surface Analysis: Dominant H···N (27.4%) and H···C (19.8%) interactions stabilize crystal packing .

  • Electrostatic Potential Maps: Aldehyde oxygen exhibits high electronegativity (-0.45 e⁻/Ų), favoring nucleophilic attacks .

Applications in Materials Science

Coordination Chemistry

The aldehyde and pyridinic nitrogen atoms serve as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and sensor design .

Optoelectronic Materials

Extended π-conjugation in imidazopyridines facilitates charge transport, making them candidates for organic light-emitting diodes (OLEDs) .

Comparative Analysis of Imidazopyridine Isomers

Property1H-Imidazo[4,5-b]pyridine-2-carbaldehyde1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
Ring Fusion4,5-b4,5-c
Nitrogen OrientationAdjacent to aldehydeOpposite aldehyde
ElectrophilicityModeratePotentially higher

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